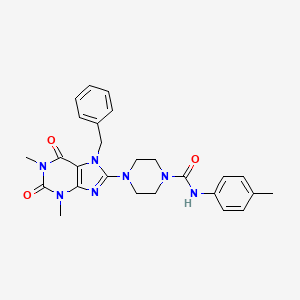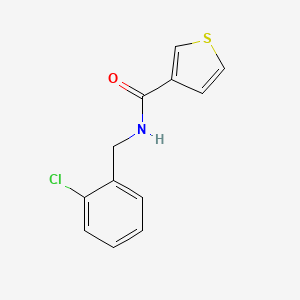![molecular formula C20H20N2O3 B4624622 N-{1-[2-(allyloxy)benzyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide](/img/structure/B4624622.png)
N-{1-[2-(allyloxy)benzyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to N-{1-[2-(allyloxy)benzyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide involves multiple steps, including chiral pool synthesis, resolution via diastereomeric salt formation, and crystallization-induced dynamic resolution. These methods highlight the complexity and precision required in synthesizing such compounds, ensuring the desired chirality and structural integrity (Ikunaka et al., 2007).
Molecular Structure Analysis
Structural analyses, such as X-ray crystallography and NMR spectroscopy, provide detailed insights into the compound's geometry, confirming the planarity or non-planarity of specific moieties and the orientations crucial for its activity. For example, the crystal structure analysis of related compounds shows distinct hydrogen bonding patterns and stereochemistry, which are essential for understanding their molecular interactions and stability (Bunev et al., 2013).
Chemical Reactions and Properties
N-{1-[2-(allyloxy)benzyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide undergoes various chemical reactions, including oxidation and condensation, which can modify its structure and function. These reactions are pivotal for its potential applications in synthesis and modification of bioactive compounds. For instance, the oxidation product of a similar compound has been studied for its interactions with biological receptors, emphasizing the importance of structural modifications on bioactivity (Baranova et al., 2012).
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The design and synthesis of indole acetamide derivatives, including compounds related to N-{1-[2-(allyloxy)benzyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide, have been thoroughly explored. For instance, a study detailed the synthesis of a new indole acetamide derivative, showcasing its characterization through various spectroscopic analyses and highlighting its potential anti-inflammatory activities through in silico modeling targeting cyclooxygenase domains. The study also delves into the geometrical optimization and interaction energy studies of the compound, employing density functional theory calculations and Hirshfeld surface analysis to understand its stability and intermolecular interactions (Al-Ostoot et al., 2020).
Biological Activities and Applications
- Another research avenue involves the evaluation of acetamide derivatives, including those structurally related to N-{1-[2-(allyloxy)benzyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide, for their potential biological activities. For example, the synthesis of N-(2-hydroxyphenyl)acetamide derivatives and their assessment for antioxidant activity demonstrated significant activity, suggesting potential applications in developing new antioxidant agents (Gopi & Dhanaraju, 2020).
Mechanistic Insights and Optimization
- The research also extends to mechanistic insights and optimization of synthesis processes. For instance, a study focusing on the chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide highlighted the process optimization, mechanism, and kinetics. This study emphasizes the importance of selecting appropriate acyl donors and optimizing reaction conditions for achieving desired outcomes, which could be relevant for the synthesis and application of compounds like N-{1-[2-(allyloxy)benzyl]-2-oxo-2,3-dihydro-1H-indol-3-yl}acetamide (Magadum & Yadav, 2018).
Advanced Applications
- Additionally, advanced applications such as the use of N-(2-hydroxyphenyl)acetamide in the synthesis of silylated derivatives have been explored. These studies investigate the structure and properties of resulting heterocycles, providing valuable insights into the potential chemical versatility and application scope of acetamide derivatives in various domains (Nikonov et al., 2016).
Propriétés
IUPAC Name |
N-[2-oxo-1-[(2-prop-2-enoxyphenyl)methyl]-3H-indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-3-12-25-18-11-7-4-8-15(18)13-22-17-10-6-5-9-16(17)19(20(22)24)21-14(2)23/h3-11,19H,1,12-13H2,2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMCGIZABRIKBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C2=CC=CC=C2N(C1=O)CC3=CC=CC=C3OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-oxo-1-[(2-prop-2-enoxyphenyl)methyl]-3H-indol-3-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 2-({[(2-iodobenzoyl)amino]carbonothioyl}amino)-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B4624551.png)
![N-{5-[(4-chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-fluorobenzamide](/img/structure/B4624553.png)
![2-methyl-N-[4-oxo-5-(3-pyridinylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B4624555.png)

![1-({[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperidine](/img/structure/B4624567.png)
![2-(4-tert-butylphenoxy)-N-(3,5-dioxo-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)acetamide](/img/structure/B4624578.png)
![methyl 2-[(2,5-difluorobenzoyl)amino]benzoate](/img/structure/B4624581.png)
![4-iodo-N-[2-(4-methoxyphenoxy)ethyl]benzamide](/img/structure/B4624583.png)



![2-{[4-(4-bromophenyl)-2-pyrimidinyl]thio}-N-[4-(difluoromethoxy)-3-methoxyphenyl]acetamide](/img/structure/B4624624.png)
![4-({4-[3-oxo-3-(1-piperidinyl)propyl]phenyl}sulfonyl)morpholine](/img/structure/B4624632.png)